![molecular formula C17H19FN4O2 B2627787 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2319809-69-1](/img/structure/B2627787.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that belongs to a class of molecules known for their potential medicinal properties. This compound, with its unique structure comprising a bicyclic core, triazole ring, and fluorophenyl group, demonstrates a fascinating interplay of chemical functionalities that may be harnessed for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactions. Key steps include:
Formation of the bicyclic core: : Starting from a simple bicyclic precursor, selective functionalization is carried out to introduce the azabicyclo core.
Triazole ring introduction: : Using a cycloaddition reaction, the triazole moiety is attached to the bicyclic structure.
Fluorophenyl group attachment: : Through a nucleophilic aromatic substitution or coupling reaction, the fluorophenyl group is introduced to the intermediate structure.
Final coupling and oxidation: : The final step involves coupling the functionalized intermediates and performing oxidation reactions to achieve the desired product.
Industrial Production Methods
Industrial-scale production may leverage similar synthetic routes but with optimizations for scalability, cost-efficiency, and environmental considerations. This involves using flow chemistry techniques and green chemistry principles to minimize waste and enhance yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the bicyclic core or triazole ring.
Reduction: : Reductive reactions may target the triazole ring or bicyclic core, modifying the overall activity.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the fluorophenyl or triazole functionalities.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing reagents like halogens, nitriles, and other nucleophiles for selective substitution.
Major Products Formed
Products formed from these reactions can range from modified analogs of the original compound to completely new structures with distinct properties. These derivatives are often explored for enhanced or altered biological activities.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one finds applications in:
Chemistry: : As a key intermediate in organic synthesis and development of novel compounds.
Biology: : For studying the interaction of triazole and fluorophenyl groups with biological targets.
Industry: : In material science and catalysis due to its unique structural features.
Mechanism of Action
The compound's effects are largely due to its ability to interact with specific molecular targets:
Molecular targets: : Receptors, enzymes, or proteins that recognize the triazole or fluorophenyl moieties.
Pathways involved: : Binding to these targets can modulate signaling pathways, leading to therapeutic or biological effects.
Comparison with Similar Compounds
Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one stands out due to its unique triazole-bicyclic core linkage and fluorophenyl functionality. Similar compounds include:
Other triazole-bicyclic compounds: : Differing in the nature of the bicyclic core or the substituents on the triazole ring.
Fluorophenyl derivatives: : Varying in the position of the fluorine atom or additional functional groups.
This comparative uniqueness lies in its potential for diverse chemical reactions and broad applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUTAJNTMONGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
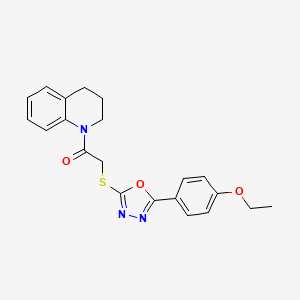
![4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2627705.png)
![(2E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2627706.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2627708.png)
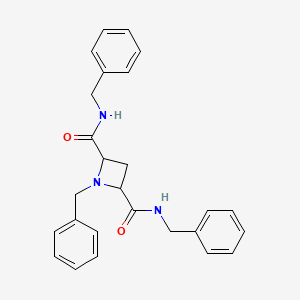
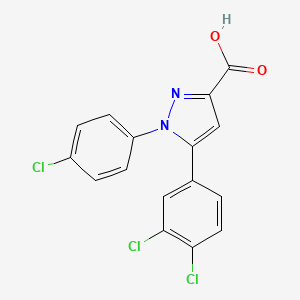
![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)
![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)
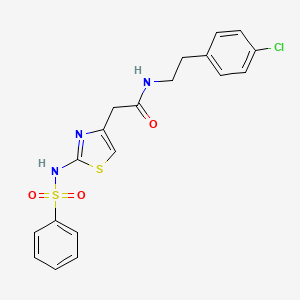
![methyl 3-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2627721.png)
![5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2627722.png)
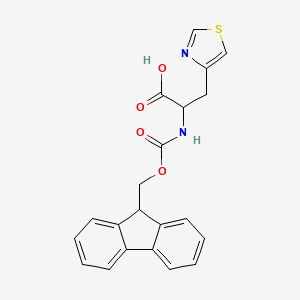
![N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2627724.png)

